1-[2-(dimethylamino)ethyl]-1H-indole-2-carbonitrile hydrochloride
Overview
Description
1-[2-(dimethylamino)ethyl]-1H-indole-2-carbonitrile hydrochloride, commonly known as DMINDA, is a chemical compound that belongs to the class of indole-based molecules. DMINDA has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of drug discovery.
Mechanism of Action
The mechanism of action of DMINDA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DMINDA has been shown to activate the protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) pathway, which are involved in cellular growth and differentiation. DMINDA has also been found to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that regulates cyclic adenosine monophosphate (cAMP) levels in the body.
Biochemical and Physiological Effects:
DMINDA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMINDA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DMINDA has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMINDA is its versatility as a research tool. It can be easily synthesized in the laboratory and has been found to exhibit a wide range of biological activities. However, one of the limitations of DMINDA is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving DMINDA. One area of interest is the development of DMINDA-based drugs for the treatment of various diseases, including cancer and depression. Another area of interest is the elucidation of the mechanism of action of DMINDA, which may provide insights into the regulation of various signaling pathways in the body. Finally, further studies are needed to determine the safety and efficacy of DMINDA in various experimental models.
Scientific Research Applications
DMINDA has been extensively studied for its potential as a drug discovery tool. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antidepressant effects. DMINDA has also been found to be a potent inhibitor of monoamine oxidase A and B, which are enzymes that play a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin.
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]indole-2-carbonitrile;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-15(2)7-8-16-12(10-14)9-11-5-3-4-6-13(11)16;/h3-6,9H,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKRUISPNYXQQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C=C1C#N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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